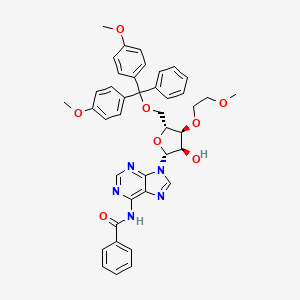

N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-O-(2-methoxyethyl)adenosine

Beschreibung

BenchChem offers high-quality N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-O-(2-methoxyethyl)adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-O-(2-methoxyethyl)adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C41H41N5O8 |

|---|---|

Molekulargewicht |

731.8 g/mol |

IUPAC-Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C41H41N5O8/c1-49-22-23-52-36-33(54-40(35(36)47)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-10-6-4-7-11-27)24-53-41(28-12-8-5-9-13-28,29-14-18-31(50-2)19-15-29)30-16-20-32(51-3)21-17-30/h4-21,25-26,33,35-36,40,47H,22-24H2,1-3H3,(H,42,43,45,48)/t33-,35-,36-,40-/m1/s1 |

InChI-Schlüssel |

UMKXHBJKUINQKM-MUMPVVMASA-N |

Isomerische SMILES |

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Kanonische SMILES |

COCCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Cornerstone of Second-Generation Antisense Therapeutics: A Technical Guide to the Structure and Application of N6-Benzoyl-5'-O-DMT-2'-O-MOE-adenosine

Abstract

The advent of chemically modified oligonucleotides has revolutionized the landscape of therapeutic drug development, enabling the creation of potent and specific antisense drugs. Central to this revolution is the strategic design of nucleoside building blocks that impart enhanced stability, binding affinity, and favorable pharmacokinetic profiles. This in-depth technical guide dissects the molecular architecture of N6-Benzoyl-5'-O-DMT-2'-O-MOE-adenosine, a cornerstone phosphoramidite for the synthesis of second-generation antisense oligonucleotides (ASOs). We will explore the synergistic role of each chemical moiety—the N6-benzoyl protecting group, the 5'-O-dimethoxytrityl (DMT) group, and the pivotal 2'-O-methoxyethyl (MOE) modification. This guide provides field-proven insights into its synthesis, its incorporation into oligonucleotides via solid-phase synthesis, and the subsequent deprotection steps, offering researchers and drug development professionals a comprehensive understanding of this critical therapeutic building block.

Introduction: The Imperative for Chemical Modification in Oligonucleotide Therapeutics

First-generation antisense oligonucleotides, primarily phosphorothioate (PS) oligodeoxynucleotides, demonstrated the potential of targeting messenger RNA (mRNA) to modulate protein expression. However, their clinical utility was often hampered by insufficient nuclease resistance and, in some cases, off-target toxicities. This necessitated the development of "second-generation" modifications, primarily focused on the 2'-position of the ribose sugar, to overcome these limitations.

The 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as one of the most successful and widely implemented second-generation chemistries.[1][2] ASOs incorporating 2'-O-MOE modifications exhibit significantly enhanced properties, including:

-

Increased Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance against degradation by endo- and exonucleases, prolonging the half-life of the ASO in vivo.[1][3]

-

Enhanced Binding Affinity: The 2'-O-MOE modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of RNA.[2] This pre-organization increases the thermodynamic stability of the ASO:RNA duplex, leading to higher binding affinity and potency.[2]

-

Reduced Toxicity: Compared to their phosphorothioate predecessors, 2'-O-MOE modified ASOs have demonstrated a more favorable safety profile, with a reduction in non-specific protein binding and lower cytotoxicity.[1]

To incorporate this vital modification into a growing oligonucleotide chain using automated solid-phase synthesis, the adenosine nucleoside must be appropriately protected. This is where the N6-benzoyl and 5'-O-DMT groups play their indispensable roles, creating the versatile building block: N6-Benzoyl-5'-O-DMT-2'-O-MOE-adenosine.

Deconstructing the Molecular Architecture

The efficacy of N6-Benzoyl-5'-O-DMT-2'-O-MOE-adenosine as a synthetic building block stems from the distinct and synergistic function of its three key modifications.

The 2'-O-Methoxyethyl (MOE) Group: The Engine of Efficacy

The 2'-O-MOE moiety is the primary driver of the therapeutic advantages conferred by this class of ASOs.[4] Its introduction at the 2'-hydroxyl position of the adenosine ribose sugar is a critical strategic choice. This modification not only provides a significant barrier to nuclease degradation but also enhances the binding affinity for the target RNA sequence.[3][4] This increased affinity translates into a more potent biological effect, allowing for lower therapeutic doses.[4] Furthermore, 2'-O-MOE ASOs have shown excellent pharmacokinetic properties and are generally well-tolerated.[4][5]

The N6-Benzoyl (Bz) Group: Essential Amine Protection

The exocyclic amino group (N6) of adenosine is nucleophilic and would otherwise participate in undesirable side reactions during the phosphoramidite coupling cycle of oligonucleotide synthesis.[6] The benzoyl group serves as a robust and temporary protecting group, effectively "shielding" this reactive site.[4][6]

Causality in Choice: The benzoyl group is selected for its stability under the various conditions of the synthesis cycle (acidic detritylation, coupling, capping, and oxidation) and its lability under the final basic deprotection conditions (typically using aqueous ammonia or methylamine), ensuring its clean and efficient removal from the final oligonucleotide product.[6][7]

The 5'-O-Dimethoxytrityl (DMT) Group: The Handle for Synthesis and Purification

The 5'-hydroxyl is the reactive site for the extension of the oligonucleotide chain. The 4,4'-dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group installed at this position.[8]

Its function is twofold:

-

Directing Synthesis: It prevents the 5'-hydroxyl from reacting out of turn, ensuring that chain elongation proceeds in the intended 3'-to-5' direction during automated synthesis.[8][9]

-

Facilitating Purification: The significant hydrophobicity of the DMT group allows for a powerful purification technique known as "DMT-on" reverse-phase HPLC.[10] Full-length, successfully synthesized oligonucleotides retain the final DMT group, while prematurely terminated "failure" sequences do not. This difference allows for efficient separation of the desired product from impurities.[10]

The DMT group is readily cleaved under mild acidic conditions (e.g., trichloroacetic or dichloroacetic acid), a process called detritylation, which is the first step in each synthesis cycle to expose the 5'-hydroxyl for the next coupling reaction.[8][9]

Synthesis of the N6-Benzoyl-5'-O-DMT-2'-O-MOE-adenosine Phosphoramidite

The synthesis of the final phosphoramidite building block is a multi-step process requiring precise control of protecting group chemistry. The general synthetic logic involves the sequential modification of the adenosine nucleoside.

Diagram: Synthetic Pathway Overview

Caption: A generalized workflow for the synthesis of the target phosphoramidite.

Experimental Protocols

This initial step involves the selective alkylation of the 2'-hydroxyl group.

-

Starting Material: Adenosine.

-

Alkylation: Dissolve adenosine in a suitable solvent such as dimethylsulfoxide (DMSO).[7]

-

Base Treatment: Add a strong base (e.g., potassium tert-butoxide, KOH, or NaH) to deprotonate the hydroxyl groups.[7]

-

Reagent Addition: Introduce the alkylating agent, 1-methanesulfonyloxy-2-methoxyethane, to the reaction mixture under mild heating.[7]

-

Work-up and Purification: Quench the reaction and purify the resulting 2'-O-MOE-adenosine, typically using column chromatography, to separate it from starting material and other isomers.

This protocol protects the exocyclic amine prior to introducing the acid-labile DMT group.

-

Transient Protection: Suspend 2'-O-MOE-adenosine in anhydrous pyridine. Add trimethylsilyl chloride (TMSCl) dropwise at 0°C. This step transiently protects the 3'- and 5'-hydroxyl groups, directing the subsequent benzoylation to the N6-position.[4][5]

-

Benzoylation: While maintaining the cold temperature, add benzoyl chloride (BzCl) to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours.[4][5]

-

Deprotection and Isolation: Quench the reaction with water, followed by the addition of aqueous ammonia to hydrolyze the silyl ethers.[4][5] The N6-benzoyl-2'-O-MOE-adenosine product is then extracted using an organic solvent (e.g., dichloromethane) and purified.[4]

-

Preparation: Dry the N6-benzoyl-2'-O-MOE-adenosine by co-evaporation with anhydrous pyridine.

-

Reaction: Dissolve the dried nucleoside in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl). The reaction is typically stirred at room temperature.[11]

-

Work-up and Purification: Once the reaction is complete (monitored by TLC), the mixture is worked up, often involving extraction with an organic solvent and washing with aqueous sodium bicarbonate. The product, N6-Benzoyl-5'-O-DMT-2'-O-MOE-adenosine, is purified by silica gel chromatography.[11]

This final step converts the protected nucleoside into a reactive phosphoramidite, ready for use in the synthesizer.

-

Reaction Setup: Under a strictly anhydrous, inert atmosphere (e.g., argon), dissolve the N6-Benzoyl-5'-O-DMT-2'-O-MOE-adenosine in anhydrous dichloromethane.

-

Reagent Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA), followed by the dropwise addition of a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Work-up and Purification: The reaction is quenched, and the crude product is purified to yield the final, highly reactive phosphoramidite. Due to its sensitivity to moisture and oxidation, the final product is stored under an inert atmosphere at low temperatures (-20°C).

Application in Solid-Phase Oligonucleotide Synthesis

N6-Benzoyl-5'-O-DMT-2'-O-MOE-adenosine 3'-CE phosphoramidite is a key reagent for automated, solid-phase synthesis of oligonucleotides. The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle.

Diagram: The Phosphoramidite Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

The Synthesis Cycle: A Step-by-Step Workflow

-

Step 1: Detritylation: The synthesis begins with the first nucleoside anchored to a solid support (e.g., controlled pore glass, CPG). The 5'-DMT group is removed by treating the support with a mild acid (e.g., 3% TCA in dichloromethane), exposing the 5'-hydroxyl group.[12][13] The release of the orange-colored trityl cation is monitored spectrophotometrically to quantify the efficiency of the previous coupling step.[13]

-

Step 2: Coupling: The N6-Benzoyl-5'-O-DMT-2'-O-MOE-adenosine phosphoramidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator (e.g., 1H-tetrazole or a modern equivalent). The activator protonates the nitrogen of the phosphoramidite, making it highly reactive towards the newly exposed 5'-hydroxyl group of the support-bound nucleoside. This forms a new phosphite triester linkage.[12][14]

-

Step 3: Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a mixture of THF, pyridine, and water.[12][15] This step is crucial for the stability of the growing oligonucleotide chain.

-

Step 4: Capping: The coupling reaction is highly efficient but not perfect. A small percentage of the 5'-hydroxyl groups may fail to react. To prevent these "failure sequences" from elongating further and creating difficult-to-separate impurities, they are permanently blocked or "capped." This is achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[13][15]

This four-step cycle is repeated for each nucleotide in the desired sequence.

Post-Synthesis: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is still attached to the solid support and carries protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases (e.g., benzoyl).[10]

Protocol: Cleavage and Deprotection of 2'-O-MOE Oligonucleotides

-

Cleavage from Support & Deprotection: The solid support is treated with a basic solution, most commonly concentrated aqueous ammonium hydroxide or a mixture of ammonia and methylamine (AMA).[8][14] This single step, typically performed at an elevated temperature (e.g., 55°C for several hours), achieves three crucial tasks simultaneously:

-

Cleavage of the ester linkage, releasing the oligonucleotide from the solid support.

-

Removal of the cyanoethyl protecting groups from the phosphate backbone.

-

Removal of the N-benzoyl protecting groups from the adenosine (and other protected) bases.[8]

-

-

Work-up: The supernatant, containing the crude, fully deprotected oligonucleotide, is removed from the support. The support is washed, and the washings are combined with the supernatant. The solution is then dried in a vacuum concentrator.[8]

-

Purification: The crude oligonucleotide is purified to remove failure sequences and other small-molecule impurities. Common methods include reverse-phase HPLC (often in "DMT-on" mode, followed by acidic detritylation), anion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[16]

Conclusion and Future Outlook

N6-Benzoyl-5'-O-DMT-2'-O-MOE-adenosine is more than just a complex molecule; it is a testament to the power of rational chemical design in modern medicine. Each component of its structure is meticulously chosen to fulfill a specific and critical function, from enabling automated synthesis to imparting the drug-like properties essential for therapeutic efficacy. The success of numerous clinically approved ASO drugs, such as Nusinersen for spinal muscular atrophy and Inotersen for hereditary transthyretin amyloidosis, is built upon the foundation of second-generation building blocks like this one.[8] As the field of oligonucleotide therapeutics continues to expand, targeting an ever-wider range of diseases, the principles embodied in the structure of this key phosphoramidite will continue to guide the development of the next generation of precision genetic medicines.

References

- The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide. (2025). BenchChem.

- Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives. (2007). Nucleosides Nucleotides Nucleic Acids, 26(10-12), 1237-40.

- Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. (n.d.). Accessed via Google Search.

- Pharmacokinetic properties of 2'-O-(2-methoxyethyl)

- Drug properties of second-generation antisense oligonucleotides: how do they measure up to their predecessors?. (2001). Semantic Scholar.

- 2' MOE – An ASO modification. (2023).

- N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite. (n.d.). Biosynth.

- Efficient Synthesis of 2'‐O‐Methoxyethyl Oligonucleotide‐Cationic Peptide Conjug

- CAS 251647-53-7 N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite. (n.d.). BOC Sciences.

- N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite. (n.d.). Biosynth.

- Know your oligo mod: 2ʹ-MOE. (2024). LGC Biosearch Technologies.

- Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. (1994). Journal of medicinal chemistry.

- Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. (2021). LGC Biosearch Technologies.

- Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggreg

- Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. (n.d.). LGC, Biosearch Technologies.

- Solid-Phase Oligonucleotide Synthesis. (n.d.). Danaher Life Sciences.

- Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. (2017). NIH.

- Oligonucleotide synthesis. (n.d.). Wikipedia.

- Synthesis of Oligonucleotides. (n.d.). Nucleic Acids in Chemistry and Biology.

- Application Notes and Protocols for the Deprotection of DMT and TBDMS Protecting Groups in RNA Synthesis. (2025). BenchChem.

- Technical Support Center: 5'-O-DMT-N2-DMF-dG in Oligonucleotide Synthesis. (2025). BenchChem.

- Application Notes and Protocols for the Large-Scale Synthesis of N-Benzoyl-Adenosine. (2025). BenchChem.

- Synthesis of Modified Oligonucleotides with 5'-O-DMT-N6-ibu-dA: Application Notes and Protocols. (2025). BenchChem.

- N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite. (n.d.). Accessed via Google Search.

- DMT-2'-O-MOE-A(Bz)-CE-Phosphoramidite. (n.d.). Hongene.

- DNA Oligonucleotide Synthesis. (n.d.). Sigma-Aldrich.

- A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. (n.d.). NIH.

- Synthesis of Triazole-Linked SAM-Adenosine Conjugates: Functionalization of Adenosine at N-1 or N-6 Position without Protecting Groups. (n.d.). MDPI.

- N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE Phosphoramidite. (n.d.). CLEARSYNTH.

- N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine. (n.d.). Biosynth.

- Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. (n.d.). NIH.

- N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite. (n.d.). Accessed via Google Search.

- Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and. (n.d.). eScholarship.org.

- 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. (n.d.). PubMed Central.

- N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine. (n.d.). MedchemExpress.com.

Sources

- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 2. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]

- 3. 2'-MOE-Adenosine, 168427-74-5 | BroadPharm [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2'-O-Methyladenosine synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of 2’‐O‐Methoxyethyl Oligonucleotide‐Cationic Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. N6-Benzoyl-5'-O-DMT-2'-O-(2-methylacetamido)-adenosine 3'-… [cymitquimica.com]

- 14. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

An In-depth Technical Guide on the Function of the N6-Benzoyl Protecting Group in Oligonucleotide Synthesis

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of nucleic acids, the strategic use of protecting groups is a foundational principle that dictates the success and fidelity of the final product. Among the arsenal of protective chemistries, the N6-benzoyl group for deoxyadenosine (dA) has long been a cornerstone. This guide provides an in-depth exploration of its function, the causality behind its selection, and the critical protocols governing its use.

The Imperative for Protection: Why N6-Benzoyl-dA is Essential

The automated phosphoramidite method is the gold standard for synthesizing DNA and RNA oligonucleotides.[1] This process involves sequential cycles of deprotection, coupling, capping, and oxidation. The exocyclic amino group (N6) of the adenine nucleobase is inherently nucleophilic and reactive.[1] Without protection, this N6-amine would engage in undesirable side reactions with the activated phosphoramidite monomers during the coupling step.[2][3] This would lead to the formation of branched, impure, and non-functional oligonucleotide chains, severely compromising synthesis yield and purity.[4]

The N6-benzoyl group serves as a temporary shield, rendering the exocyclic amine chemically inert to the conditions of the synthesis cycle.[5] It forms a stable amide linkage that is robust enough to withstand the acidic conditions of 5'-dimethoxytrityl (DMT) group removal and the reagents used for coupling and oxidation.[2][5]

Chemical Properties and Strategic Advantages

The selection of the benzoyl group is a deliberate choice rooted in its chemical properties, which offer a crucial balance between stability and lability.

-

Stability During Synthesis: The benzoyl group provides robust protection throughout the repeated cycles of oligonucleotide synthesis. It is stable to the acidic conditions (typically trichloroacetic acid in dichloromethane) used for detritylation, which removes the 5'-DMT group to allow for chain elongation.[5]

The core of its function is to ensure that the phosphoramidite coupling reaction occurs exclusively at the desired 5'-hydroxyl position of the growing oligonucleotide chain, guaranteeing the correct sequence and backbone integrity.[5]

The Synthesis Cycle: The Role of N6-Benzoyl-dA Phosphoramidite

The N6-benzoyl-2'-deoxyadenosine is incorporated into the synthesis process as a phosphoramidite building block, typically 5'-O-DMT-N6-Benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[][7]

The following diagram illustrates the workflow of solid-phase oligonucleotide synthesis, highlighting the stages where the benzoyl group's protective function is critical.

Caption: Workflow of solid-phase synthesis showing the critical role of the N6-benzoyl group during the coupling step.

The Deprotection Process: Releasing the Functional Oligonucleotide

Once the oligonucleotide chain is fully assembled, the final crucial steps are cleavage from the solid support and removal of all protecting groups. The benzoyl group, along with phosphate (cyanoethyl) and other base protecting groups (e.g., isobutyryl for dG), is removed during this stage.[5]

Standard Deprotection Protocol (Ammonium Hydroxide)

The most traditional and widely used method for removing the benzoyl group involves heating the oligonucleotide in concentrated ammonium hydroxide.[2][8]

Mechanism of Deprotection: The deprotection occurs via hydrolysis of the amide bond connecting the benzoyl group to the N6 position of adenine. The hydroxide ions in the ammonium hydroxide solution act as the nucleophile, attacking the carbonyl carbon of the benzoyl group.

Caption: Simplified reaction scheme for the removal of the N6-benzoyl group using ammonium hydroxide.

Step-by-Step Experimental Protocol:

-

Cleavage & Deprotection Setup: Transfer the solid support containing the synthesized oligonucleotide into a 2 mL screw-cap vial.[4]

-

Reagent Addition: Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30% NH₃ in water) to the vial.[4] Ensure the vial has a Teflon-lined cap to prevent leaching of contaminants.[9]

-

Incubation: Tightly seal the vial and heat it in an oven or heating block at 55°C for 8-12 hours.[2][4] This single step accomplishes cleavage from the support, removal of the cyanoethyl phosphate protecting groups, and removal of the base protecting groups.[10]

-

Cooling and Collection: Allow the vial to cool completely to room temperature before opening to prevent ammonia gas from boiling out of the solution.

-

Product Recovery: Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new sterile tube, leaving the solid support behind.[4]

-

Evaporation: Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator (e.g., SpeedVac). The resulting pellet is the crude oligonucleotide ready for purification.[4]

Comparative Analysis and Alternative Strategies

While robust, the standard benzoyl/isobutyryl protecting group scheme has a relatively slow deprotection time. For applications requiring faster processing or for oligonucleotides containing sensitive modifications, alternative protecting groups and deprotection reagents have been developed.[8]

Data Presentation: Comparison of Deprotection Strategies

| Protecting Group Strategy | Deprotection Reagent | Temperature | Time | Key Considerations |

| Standard (Bz-dA, iBu-dG) | Ammonium Hydroxide | 55°C | 8-15 hours | Traditional, reliable method.[4][9] |

| Standard (Bz-dA, iBu-dG) | AMA (NH₄OH / 40% Methylamine 1:1) | 65°C | 10-15 minutes | "UltraFAST" method. Requires Ac-dC to avoid transamination side reactions.[2][8] |

| Mild (Pac-dA, iPr-Pac-dG) | Ammonium Hydroxide | Room Temp | 2 hours | Suitable for some sensitive labels.[8] |

| UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) | 0.05M K₂CO₃ in Methanol | Room Temp | 4 hours | Used for highly sensitive molecules that cannot tolerate ammonia.[8] |

Ac = Acetyl; Pac = Phenoxyacetyl; iPr-Pac = Isopropyl-phenoxyacetyl; AMA = Ammonium Methylamine

The choice to use N6-benzoyl-dA is often a balance between its reliability and the time required for deprotection. For high-throughput synthesis, faster deprotection schemes using AMA are common, but this necessitates the use of acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC to prevent an unwanted side reaction (transamination) with methylamine.[8][11]

Conclusion and Field-Proven Insights

The N6-benzoyl protecting group for deoxyadenosine is a foundational tool in oligonucleotide synthesis, prized for its stability and reliability.[4] Its primary function is to prevent unwanted side reactions at the N6-amino group of adenine, thereby ensuring the fidelity of chain elongation.[2] While the standard ammonium hydroxide deprotection protocol is time-consuming, its efficacy is well-documented, leading to high-quality synthetic DNA. For professionals in drug development and research, understanding the chemical principles of the benzoyl group, its behavior during synthesis, and the kinetics of its removal is paramount for optimizing protocols, troubleshooting impurities, and ultimately producing high-purity oligonucleotides for demanding applications.

References

- [No Title]. (n.d.). Google Search.

- The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide. (n.d.). Benchchem.

- The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide. (n.d.). Benchchem.

- Glen Report 9.12: Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. (n.d.). Glen Research.

- Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. (n.d.). Glen Research.

- Glen Report 8.13: New Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. (n.d.). Glen Research.

- Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. (n.d.). Glen Research.

- The Benzoyl Protecting Group in DNA Synthesis: An In-depth Technical Guide. (n.d.). Benchchem.

- Glen Report 12.12: TOM-Protected Minor Base RNA Phosphoramidites. (n.d.). Glen Research.

- Deprotection Guide. (n.d.). Glen Research.

- Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. (2021, December 6). LGC Biosearch Technologies.

- Manual Cleavage and Deprotection of Oligonucleotides. (n.d.). Applied Biosystems.

- An In-depth Technical Guide on the Role of N,N-dibenzoyl-adenosine in Oligonucleotide Synthesis. (n.d.). Benchchem.

- 5'-O-DMT-N6-Benzoyl-2'-deoxyadenosine 3'-CE phosphoramidite. (n.d.). BroadPharm.

- Glen Report 25 Supplement: Deprotection - Volumes 1-5. (n.d.). Glen Research.

- Deprotection Guide For Oligonucleotide Synthesis. (n.d.). Scribd.

- N6-Benzoyl-2'-deoxy-2'-fluoroadenosine 3'-CE phosphoramidite. (n.d.). BOC Sciences.

- 5'-O-4,4'-(Dimethoxytrityl)-N6-benzoyl-2'-Deoxyadenosine-CE phosphoramidite. (n.d.). Santa Cruz Biotechnology.

- Application Notes and Protocols: Deprotection of Benzoyl Group from Adenosine. (n.d.). Benchchem.

- Novel Methods for Synthesis of High Quality Oligonucleotides. (2006, October 23). DiVA portal.

- The Guardian of the Code: A Technical Guide to the Benzoyl Protecting Group in Deoxyadenosine Chemistry. (n.d.). Benchchem.

- N-6 Benzoyl Deoxyadenosine CE Phosphoramidite, 2.0g. (n.d.). Thermo Fisher Scientific.

- N6-Benzoyl-2'-deoxy-a-adenosine. (n.d.). PubChem.

- 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. (n.d.). PubMed Central.

- Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine. (2025, August 6). ResearchGate.

- Protecting Groups in Oligonucleotide Synthesis. (n.d.). Springer Nature Experiments.

- Solid-phase oligonucleotide synthesis. (n.d.). ATDBio.

- Benzyl Protection. (n.d.). Common Organic Chemistry.

- What is an easy method for the deprotection of Benzoyl group?. (2017, March 20). ResearchGate.

- Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. (2025, October 16). ResearchGate.

- Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. (n.d.). PubMed.

- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. glenresearch.com [glenresearch.com]

The Gatekeeper of Synthesis: An In-depth Technical Guide to the Role of the DMT Group in Solid-Phase Oligonucleotide Synthesis

Introduction: The Cornerstone of Synthetic Nucleic Acids

In the landscape of modern molecular biology, diagnostics, and therapeutics, the ability to chemically synthesize oligonucleotides with high fidelity is paramount. The phosphoramidite method, executed on a solid-phase support, stands as the gold standard for this intricate process. Central to the success and precision of this methodology is a chemical entity that acts as a vigilant gatekeeper: the 4,4'-dimethoxytrityl (DMT) group. This guide provides a comprehensive technical exploration of the multifaceted role of the DMT group, from its fundamental function as a protecting agent to its utility as a real-time indicator of synthesis efficiency. We will delve into the causality behind its selection, the mechanics of its application and removal, and the practical protocols that govern its use in the laboratory.

I. The Core Directive: Why the 5'-Hydroxyl Needs a Guardian

Solid-phase oligonucleotide synthesis is a cyclical process that meticulously adds one nucleotide at a time to a growing chain anchored to a solid support, typically controlled-pore glass (CPG). This process proceeds in the 3' to 5' direction. The foundational principle of this method hinges on the precise control of chemical reactions at each step. The 5'-hydroxyl group of the nucleoside phosphoramidite building blocks is a primary reactive site. Without protection, uncontrolled polymerization and the formation of undesired side products would be rampant, leading to a complex and unusable mixture of oligonucleotide sequences.

The DMT group serves as a temporary protecting group for this crucial 5'-hydroxyl function.[1] Its selection for this role is not arbitrary; it possesses a unique combination of properties that make it exceptionally well-suited for the task:

-

Steric Hindrance: The bulky, three-dimensional structure of the DMT group provides a formidable steric shield, effectively preventing the 5'-hydroxyl from engaging in unwanted chemical reactions during the coupling and oxidation steps of the synthesis cycle.

-

Acid Lability: The DMT group exhibits remarkable stability under the neutral and basic conditions of the coupling and oxidation steps. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of the synthesis process.[2]

-

Real-time Monitoring Capability: The cleavage of the DMT group yields a stable, intensely colored carbocation, which provides a direct, spectrophotometric readout of the efficiency of the preceding coupling reaction. This "trityl assay" is an indispensable tool for real-time quality control.[3][4]

II. The Synthesis Cycle: A Choreographed Dance with the DMT Group

The addition of each nucleotide in solid-phase synthesis is a four-step cycle. The DMT group plays a pivotal role in the first and last of these steps for each cycle of addition.

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Step 1: Detritylation - Opening the Gate

The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleotide attached to the solid support (or the previously added nucleotide in subsequent cycles). This is achieved by treating the support-bound oligonucleotide with a mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (DCM).[2] This reaction is rapid and quantitative, yielding a free 5'-hydroxyl group ready for the next coupling reaction and the distinctive orange-colored DMT cation.

III. The Mechanism of Detritylation: An Acid-Catalyzed Cleavage

The detritylation reaction is a classic example of an acid-catalyzed cleavage of an ether linkage. The mechanism proceeds as follows:

-

Protonation: The acidic proton from TCA or DCA protonates the ether oxygen linking the DMT group to the 5'-position of the nucleoside.

-

Carbocation Formation: The protonated ether becomes a good leaving group. The carbon-oxygen bond cleaves, releasing the 5'-hydroxyl of the nucleoside and forming a stable tertiary carbocation, the dimethoxytrityl cation. This cation is stabilized by resonance across the three aromatic rings, with the two methoxy groups providing significant electron donation.

-

Colorimetric Signal: The extensive conjugation of the DMT cation results in strong absorption of visible light, producing a characteristic orange color with a maximum absorbance (λmax) around 495-498 nm.[3][5]

Sources

A Deep Dive into 2'-O-Methoxyethyl (2'-MOE) Modification: A Technical Guide to Enhanced Nuclease Resistance

For: Researchers, scientists, and drug development professionals.

Executive Summary

Oligonucleotide-based therapeutics hold immense promise, but their clinical translation has been historically challenged by rapid degradation from endogenous nucleases. The development of chemical modifications has been paramount in overcoming this hurdle. Among the most successful and widely adopted of these is the 2'-O-methoxyethyl (2'-MOE) modification. This guide provides an in-depth technical exploration of the multi-faceted mechanism by which 2'-MOE groups confer profound nuclease resistance to oligonucleotides, transforming them from transient molecules into stable, effective therapeutic agents. We will dissect the key pillars of this stability: steric hindrance, conformational pre-organization, and the role of the hydration shell, supported by experimental validation and protocols.

The Nuclease Problem: A Barrier to Oligonucleotide Therapeutics

The therapeutic utility of unmodified oligonucleotides, such as antisense oligonucleotides (ASOs), is severely limited by their susceptibility to enzymatic degradation.[1][2] The phosphodiester backbone of natural nucleic acids is a prime target for a host of intracellular and extracellular nucleases (both endonucleases and exonucleases) that rapidly cleave these molecules, drastically shortening their half-life and preventing them from reaching their intended targets.[1] To realize the potential of this therapeutic class, robust chemical modifications that enhance stability without compromising target binding affinity are essential.[3][4] The second-generation 2'-MOE modification has emerged as a cornerstone of modern ASO design, featuring prominently in several FDA-approved drugs.[3][4][5]

The 2'-MOE Modification: Structure and Core Properties

The 2'-MOE modification involves the replacement of the 2'-hydroxyl group on the ribose sugar of a nucleotide with a 2'-O-methoxyethyl group (-O-CH₂CH₂-O-CH₃).[3] This seemingly simple addition has profound consequences for the biophysical properties of the oligonucleotide.

Key properties conferred by 2'-MOE modification include:

-

Exceptional Nuclease Resistance: The primary focus of this guide, leading to a significantly longer half-life in biological matrices.[6][7]

-

High Binding Affinity: 2'-MOE modification increases the thermal stability of duplexes with target RNA (ΔTₘ of +0.9 to +1.6 °C per modification), ensuring potent hybridization.[3]

-

Favorable Pharmacokinetics: The modification contributes to superior tissue distribution and reduced unspecific protein binding compared to earlier modifications like phosphorothioates alone.[7]

-

Reduced Toxicity: 2'-MOE gapmers have demonstrated a better safety profile compared to other high-affinity modifications like Locked Nucleic Acids (LNAs).[3]

The Tripartite Mechanism of Nuclease Resistance

The remarkable stability of 2'-MOE modified oligonucleotides is not due to a single factor, but a synergistic combination of three distinct biophysical principles: steric hindrance, conformational rigidity, and altered hydration.

Pillar 1: Steric Hindrance

The most direct mechanism of protection is steric hindrance. The 2'-MOE group is significantly larger and bulkier than the native 2'-hydroxyl group it replaces.[1] This bulky moiety physically obstructs the active site of nuclease enzymes, preventing them from achieving the close contact with the phosphodiester backbone required for catalysis.[1][8] Think of it as placing a shield around the vulnerable phosphodiester linkage, deflecting the enzymatic attack. This steric clash is a powerful and effective first line of defense against degradation.[1]

Pillar 2: Conformational Pre-organization and A-Form Helix Stabilization

Nucleic acid duplexes can adopt several conformations, most notably A-form and B-form helices.[9][10] Nucleases that degrade DNA and the RNA strand of DNA:RNA hybrids, such as RNase H, preferentially recognize and cleave substrates in a B-form or a hybrid A/B-form geometry.[11] Pure A-form duplexes are generally poor substrates for these enzymes.

The 2'-MOE modification plays a crucial role in dictating helical geometry. It locks the ribose sugar into a specific "pucker" conformation known as C3'-endo .[1][3][12] This C3'-endo pucker is the signature conformation of nucleotides within an A-form helix .[2][13] By pre-organizing the sugar into this conformation, the 2'-MOE modification ensures that when the oligonucleotide binds to its target RNA, the resulting duplex strongly favors a stable, fully A-form geometry.[2][12] This conformational rigidity makes the duplex a poor substrate for many nucleases, adding a powerful, structure-based layer of resistance.[11]

Pillar 3: Altered Hydration Shell

The methoxyethyl substituent is not merely a passive steric blocker; it actively organizes water molecules around it. Structural studies have revealed that the 2'-MOE group is well-hydrated and projects into the minor groove of the duplex.[12] This organized shell of water molecules, often referred to as a "hydration spine," further shields the phosphodiester backbone from nuclease attack. This structured water can displace catalytically important ions or water molecules that a nuclease would need to carry out hydrolysis, effectively enhancing the protective barrier.[12][14]

Experimental Validation & Data

The increased stability conferred by 2'-MOE modifications is not just theoretical; it has been extensively validated through in vitro and in vivo experiments. Assays typically involve incubating oligonucleotides in biological matrices like serum or with isolated nucleases and measuring the percentage of intact oligonucleotide over time.[15][16]

| Oligonucleotide Modification | Matrix / Nuclease | Relative Stability (t½) | Key Finding | Reference |

| Unmodified RNA | Fetal Bovine Serum | Very Low (< 1 hr) | Rapidly degraded. | [17] |

| Unmodified DNA | Fetal Bovine Serum | Low (~20 hrs for 80% degradation) | More stable than RNA, but still susceptible. | [17] |

| 2'-MOE (Phosphodiester) | Snake Venom Exonuclease | High | Superior stability compared to unmodified counterparts. | [3][14] |

| 2'-MOE (Phosphorothioate) | Mouse Serum / Liver | Very High | Synergistic effect of PS backbone and 2'-MOE wings provides maximal stability. | [4][16] |

| Locked Nucleic Acid (LNA) | Nuclease Solutions | Very High | LNA also provides excellent stability, often comparable to or exceeding 2'-MOE. | [1][17] |

Standard Protocol: In Vitro Nuclease Degradation Assay

This protocol provides a generalized workflow for assessing the stability of a 2'-MOE modified oligonucleotide compared to a control in a biological matrix (e.g., fetal bovine serum).

Reagents & Equipment

-

Test Oligonucleotide (e.g., 2'-MOE modified)

-

Control Oligonucleotide (e.g., unmodified DNA/RNA)

-

Fetal Bovine Serum (FBS), heat-inactivated as a negative control if needed

-

Nuclease-free water

-

Phosphate-Buffered Saline (PBS)

-

Quenching/Loading Buffer (e.g., 95% Formamide, 18 mM EDTA)[18]

-

Thermal cycler or heating block set to 37°C

-

Polyacrylamide Gel Electrophoresis (PAGE) system

-

Gel imaging system (e.g., UV transilluminator)

-

Image analysis software (e.g., ImageJ)

Experimental Workflow

Step-by-Step Methodology

-

Preparation: Resuspend test and control oligonucleotides in nuclease-free water to a stock concentration (e.g., 200 µM).[15]

-

Reaction Setup: For each oligonucleotide, prepare a master mix. For a final volume of 100 µL, combine 50 µL of FBS, the required volume of oligo stock (e.g., to achieve 5 µM final concentration), and nuclease-free water.[15]

-

Time Zero (T=0): Immediately after mixing, remove a 10 µL aliquot from the master mix and add it to a tube containing 10-20 µL of Quench/Loading buffer. This is your T=0 sample. Store on ice.[19]

-

Incubation: Place the remaining master mix in a 37°C incubator.[15][19]

-

Time Points: At each subsequent time point (e.g., 30 min, 1 hr, 4 hr, 8 hr, 24 hr), remove another 10 µL aliquot and quench it as in step 3.

-

Sample Preparation for Gel: Before loading, heat all quenched samples at 65-95°C for 5 minutes to denature, then immediately transfer to ice.[18]

-

PAGE Analysis: Load the samples onto a high-percentage (e.g., 15-20%) denaturing polyacrylamide gel. Run the gel according to standard procedures to separate the intact oligonucleotide from degraded fragments.[15][20]

-

Imaging and Analysis: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold, GelRed).[20] Image the gel and quantify the intensity of the band corresponding to the full-length, intact oligonucleotide for each time point.[15]

-

Data Interpretation: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the T=0 sample. Plotting this percentage against time allows for the determination of the oligonucleotide's half-life (t½) in the matrix.

Conclusion and Implications for Drug Development

The enhanced nuclease resistance provided by 2'-MOE modifications is a critical enabling technology in the field of oligonucleotide therapeutics. By leveraging a powerful combination of steric hindrance, conformational control, and hydration shell stabilization, 2'-MOE modifications dramatically increase the in vivo half-life of ASOs. This allows for less frequent dosing and ensures that the therapeutic agent can reach its target tissue and engage its target RNA effectively. Understanding this tripartite mechanism is essential for drug developers seeking to design the next generation of stable, potent, and safe oligonucleotide-based medicines. The principles learned from the success of 2'-MOE continue to inform the rational design of novel nucleic acid modifications with even further refined therapeutic profiles.

References

-

Synoligo. (2025). Nuclease Resistance Modifications. [Link]

-

Pallan, P. S., et al. (2012). Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. Chem Commun (Camb), 48(66), 8195-7. [Link]

-

Abdelaal, E., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Methods Mol Biol, 2771, 131-143. [Link]

-

Seth, P. P., et al. (2012). Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. Semantic Scholar. [Link]

-

Hagedorn, P. H., et al. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 7383–7396. [Link]

-

Tereshko, V., et al. (2001). Structural origins of the exonuclease resistance of a zwitterionic RNA. Nucleic Acids Research, 29(16), 3336–3342. [Link]

-

Gilbert, S. D., et al. (2007). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. Oligonucleotides, 17(3), 288-297. [Link]

-

Yamamoto, T., et al. (2016). Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Biol Pharm Bull, 39(12), 2026-2031. [Link]

-

Teplova, M., et al. (2000). Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research, 28(10), 2077–2085. [Link]

-

Pallan, P. S., et al. (2012). Structure and nuclease resistance of 2 ',4 '-constrained 2 '-O-methoxyethyl (cMOE) and 2 '-O-ethyl (cEt) modified DNAs. ResearchGate. [Link]

-

Hagedorn, P. H., et al. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 7383–7396. [Link]

-

Oligonucleotide Therapeutics Society. (2019). Quantification Methods for oligonucleotide therapeutics in serum and tissue. [Link]

-

Egli, M., et al. (2005). Comprehensive analysis of the RNA affinity, nuclease resistance, and crystal structure of ten 2'-O-ribonucleic acid modifications. Biochemistry, 44(25), 9045-57. [Link]

-

Di Primo, C., et al. (2002). Stability of oligonucleotides in bovine serum. ResearchGate. [Link]

-

Patil, S. D., et al. (2024). 4'-C-Acetamidomethyl-2'-O-methoxyethyl Nucleic Acid Modifications Improve Thermal Stability, Nuclease Resistance, Potency, and hAgo2 Binding of Small Interfering RNAs. ACS Omega. [Link]

-

Oligonucleotide Therapeutics Society. (2019). Quantification Methods for oligonucleotide therapeutics in serum and tissue. [Link]

-

Prhavc, M., et al. (2015). Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages. ResearchGate. [Link]

-

Pallan, P. S., et al. (2012). Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs. Chemical Communications, 48(66), 8195-8197. [Link]

-

Pos-grad, M. S., et al. (2022). Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. ChemistryOpen, 11(4), e202200003. [Link]

-

Microsynth AG. (n.d.). 2' - MOE Antisense Oligonucleotides. [Link]

-

Jørgensen, A. S. B., et al. (2021). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. Nucleic Acid Therapeutics, 31(5), 349-361. [Link]

-

Egli, M., & Manoharan, M. (2019). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 47(11), 5491–5513. [Link]

-

Li, M., et al. (2023). In vitro characterization of a pAgo nuclease TtdAgo from Thermococcus thioreducens and evaluation of its effect in vivo. Frontiers in Bioengineering and Biotechnology, 11, 1121010. [Link]

-

Sinkunas, T., et al. (2013). Molecular insights into DNA interference by CRISPR-associated nuclease-helicase Cas3. PNAS, 110(28), E2571–E2579. [Link]

-

Wikipedia. (n.d.). Histone. [Link]

-

Chandrasekaran, A. R., et al. (2021). Nuclease degradation analysis of DNA nanostructures using gel electrophoresis. STAR Protocols, 2(2), 100511. [Link]

-

Hoelscher, D., et al. (2017). In vitro degradation and cytotoxicity response of biobased nanoparticles prepared by thiol-ene polymerization in miniemulsion. arXiv. [Link]

-

LibreTexts Biology. (2021). 2.5: B-Form, A-Form, and Z-Form of DNA. [Link]

-

Wikipedia. (n.d.). Nucleic acid double helix. [Link]

Sources

- 1. synoligo.com [synoligo.com]

- 2. academic.oup.com [academic.oup.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. microsynth.com [microsynth.com]

- 8. researchgate.net [researchgate.net]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Nucleic acid double helix - Wikipedia [en.wikipedia.org]

- 11. Chemistry, structure and function of approved oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Structural origins of the exonuclease resistance of a zwitterionic RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | In vitro characterization of a pAgo nuclease TtdAgo from Thermococcus thioreducens and evaluation of its effect in vivo [frontiersin.org]

- 19. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nuclease degradation analysis of DNA nanostructures using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Helical Landscape: An In-Depth Technical Guide to A-Form Geometry in MOE-Modified Duplexes

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration into the structural and therapeutic significance of A-form geometry, with a specific focus on duplexes modified with 2'-O-methoxyethyl (MOE). Intended for researchers, scientists, and drug development professionals in the field of oligonucleotide therapeutics, this document elucidates the fundamental principles, experimental methodologies, and functional implications of imposing A-form conformational constraints through chemical modification.

Introduction: The A-Form Conformation as a Therapeutic Imperative

In the landscape of nucleic acid therapeutics, particularly antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), the precise manipulation of duplex geometry is a cornerstone of rational drug design. While B-form DNA represents the iconic double helix of our genome, RNA, the primary target for many of these therapies, naturally adopts an A-form helical structure. Consequently, therapeutic oligonucleotides that are pre-organized to adopt an A-form conformation exhibit enhanced binding affinity for their RNA targets, a critical factor for therapeutic potency.

The 2'-O-methoxyethyl (MOE) modification is a second-generation chemical modification that has become a mainstay in oligonucleotide therapeutics.[1] It is renowned for its ability to steer the sugar moiety into a conformation that favors A-form geometry, thereby significantly improving the drug-like properties of oligonucleotides. This guide will delve into the biophysical principles governing this effect and outline the key experimental techniques used for its characterization.

The Biophysical Underpinnings of A-Form Geometry in MOE-Modified Duplexes

The fundamental difference between A-form and B-form helices lies in the conformation of the sugar ring, a concept known as sugar pucker. The sugar in B-form DNA typically adopts a C2'-endo pucker, whereas the sugar in A-form RNA prefers a C3'-endo pucker. The introduction of the bulky 2'-O-methoxyethyl group at the 2' position of the ribose creates a steric clash that disfavors the C2'-endo conformation, effectively "locking" the sugar into the C3'-endo pucker.[1][2] This pre-organization of the oligonucleotide into an A-form-like structure reduces the entropic penalty upon binding to its RNA target, leading to a more stable duplex.[3]

Key Advantages Conferred by MOE Modification:

-

Enhanced Binding Affinity: By promoting an A-form geometry, MOE modifications increase the thermodynamic stability of the duplex formed with a target RNA. This is reflected in a higher melting temperature (Tm), with an increase of approximately 0.9 to 1.6°C per modification.[1]

-

Increased Nuclease Resistance: The 2'-MOE group provides a steric shield that protects the oligonucleotide from degradation by cellular nucleases, thereby extending its biological half-life.[1][4]

-

Improved Specificity: MOE-modified oligonucleotides have been shown to have a greater loss of affinity for mismatched sequences compared to their unmodified counterparts, leading to higher specificity for the intended target.[1][5]

-

Favorable Pharmacokinetic Properties: The increased lipophilicity of MOE-modified oligonucleotides can contribute to better tissue distribution and cellular uptake.[1]

Quantifying the Impact of MOE Modifications

The following table summarizes the key biophysical changes induced by the incorporation of MOE modifications into an oligonucleotide.

| Property | Unmodified DNA/RNA Duplex | MOE-Modified/RNA Duplex |

| Predominant Sugar Pucker | C2'-endo | C3'-endo[1][2] |

| Helical Geometry | B-form | A-form[3][6] |

| Melting Temperature (Tm) | Baseline | Increased by 0.9-1.6°C per modification[1] |

| Nuclease Resistance | Low | High[1][4] |

| Target Binding Affinity | Baseline | Higher[2] |

Experimental Characterization of A-Form Geometry

A multi-pronged experimental approach is essential for the comprehensive characterization of A-form geometry in MOE-modified duplexes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful and readily accessible technique for rapidly assessing the global helical conformation of nucleic acids in solution.[7] A-form and B-form helices possess distinct spectral signatures.

Experimental Protocol: CD Spectroscopy of Oligonucleotide Duplexes

-

Sample Preparation:

-

Anneal the MOE-modified oligonucleotide with its complementary RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Prepare a final duplex concentration in the low micromolar range (e.g., 5 µM).

-

-

Instrument Setup:

-

Utilize a calibrated CD spectropolarimeter.

-

Set the scanning wavelength range from 320 nm to 200 nm.

-

Employ a quartz cuvette with a 1 cm pathlength.

-

-

Data Acquisition:

-

Maintain a constant temperature, typically 25°C.

-

Record and average multiple scans to enhance the signal-to-noise ratio.

-

-

Data Analysis:

Caption: Workflow for CD spectroscopy analysis of duplexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information in solution, enabling the direct determination of sugar pucker, a key determinant of helical geometry.[10]

Key NMR Observables for Sugar Pucker Determination:

-

¹H NMR: The through-bond scalar couplings (J-couplings) between protons on the sugar ring are highly sensitive to the sugar pucker conformation. Specifically, a small ³J(H1'-H2') coupling constant (typically < 5 Hz) is indicative of a C3'-endo pucker (N-type), which is characteristic of A-form helices.[11] Conversely, a large ³J(H1'-H2') coupling constant (> 7 Hz) corresponds to a C2'-endo pucker (S-type), found in B-form DNA.[11]

-

¹³C NMR: The chemical shifts of the carbon atoms in the sugar-phosphate backbone are also conformation-dependent and can be used to corroborate the sugar pucker assignment.[12]

Caption: Relationship between 2'-MOE, sugar pucker, and helical form.

X-ray Crystallography

For atomic-level resolution, X-ray crystallography is the gold standard for determining the three-dimensional structure of nucleic acid duplexes.[13] This technique can provide unequivocal evidence of A-form geometry, including precise measurements of helical parameters, sugar pucker, and the conformation of the MOE side chain.[14] While it is a more demanding and time-consuming method, the resulting crystal structure offers an unparalleled level of detail.[15][16]

Conclusion: A-Form Geometry as a Cornerstone of Oligonucleotide Therapeutics

The ability to rationally design and synthesize oligonucleotides with predictable and favorable structural properties is a testament to the advancements in medicinal chemistry. The 2'-O-methoxyethyl modification stands out as a highly successful strategy for enforcing an A-form helical geometry, which translates into enhanced therapeutic potential through increased target affinity and biological stability. The synergistic application of the experimental techniques detailed in this guide enables researchers to rigorously validate the conformational integrity of their MOE-modified duplexes, ensuring a solid foundation for further drug development.

References

-

ATDBio. (2024, May 6). Know your oligo mod: 2ʹ-MOE. Retrieved from [Link]

-

Egli, M. (2010, July 16). Crystallographic Studies of Chemically Modified Nucleic Acids: A Backward Glance. PMC. Retrieved from [Link]

-

van Dam, L., Ouwerkerk, N., Brinkmann, A., Raap, J., & Levitt, M. H. (n.d.). Solid-state NMR determination of sugar ring pucker in (13)C-labeled 2'-deoxynucleosides. Biophysical Journal. Retrieved from [Link]

-

Oligowizard. (2025, April 28). 2'-O-Methoxy-ethyl (MOE). Oligowiki. Retrieved from [Link]

-

Boisbouvier, J., Brutscher, B., Pardi, A., Marion, D., & Simorre, J.-P. (2000). NMR Determination of Sugar Puckers in Nucleic Acids from CSA−Dipolar Cross-Correlated Relaxation. Journal of the American Chemical Society. Retrieved from [Link]

-

Geary, R. S., Yu, R. Z., & Levin, A. A. (1998, August 15). Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Retrieved from [Link]

-

IMSERC. (n.d.). Nucleic Acid NMR. Sugar Puckering. Retrieved from [Link]

-

Phillip, J. C., & Dennis, A. T. (1989, November 28). Determination of the DNA Sugar Pucker Using 13C NMR Spectroscopy. Biochemistry. Retrieved from [Link]

-

Seth, P. P., Vasquez, G., Allerson, C. A., Berdeja, A., Gaus, H., Kinberger, G. A., Prakash, T. P., Migawa, M. T., Bhat, B., & Swayze, E. E. (2010, March 5). Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Determination of Sugar Puckers in Nucleic Acids from CSA−Dipolar Cross-Correlated Relaxation. Retrieved from [Link]

-

Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009, February 3). Circular dichroism and conformational polymorphism of DNA. PMC. Retrieved from [Link]

-

Geary, R. S., Yu, R. Z., & Levin, A. A. (1998, August 15). Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. PubMed. Retrieved from [Link]

-

Oliversmith. (n.d.). Circular Dichroism for Nucleic Acids: DNA and RNA Structure Interpretation. Retrieved from [Link]

-

Martin-Pintado, N., et al. (2020, May 26). Native de novo structural determinations of non-canonical nucleic acid motifs by X-ray crystallography at long wavelengths. Oxford Academic. Retrieved from [Link]

-

ResearchGate. (n.d.). B–A and B–Z transitions of DNA. Retrieved from [Link]

-

Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

-

Hill, A. C. (2023). The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. ETH Zurich Research Collection. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and biophysical characterization of oligonucleotides modified with O2′-alkylated RNA monomers featuring substituted pyrene moieties. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]

- 3. academic.oup.com [academic.oup.com]

- 4. idtdna.com [idtdna.com]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 7. Circular dichroism - Wikipedia [en.wikipedia.org]

- 8. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jascoinc.com [jascoinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]

- 12. Determination of the DNA sugar pucker using 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystallographic Studies of Chemically Modified Nucleic Acids: A Backward Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mybiosource.com [mybiosource.com]

A Comprehensive Technical Guide to 2'-O-Alkoxyalkyl Oligonucleotide Modifications

Abstract

Second-generation antisense oligonucleotides (ASOs) represent a significant leap forward in nucleic acid therapeutics, largely due to the development of key chemical modifications that enhance their drug-like properties. Among the most successful of these are the 2'-O-alkoxyalkyl substitutions on the ribose sugar moiety. This guide provides an in-depth exploration of these critical modifications, with a primary focus on the industry-standard 2'-O-methoxyethyl (2'-MOE) group. We will dissect the rationale behind their development, the intricacies of their chemical synthesis, and their profound impact on the biophysical and pharmacological properties of oligonucleotides, including nuclease resistance, binding affinity, and pharmacokinetics. Through a detailed examination of the ubiquitous "gapmer" antisense design, this document will illustrate how these modifications are strategically employed to create potent, stable, and specific gene-silencing therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this cornerstone of modern oligonucleotide chemistry.

Introduction: The Imperative for Chemical Modification

Oligonucleotides, short single-stranded sequences of nucleic acids, offer a powerful therapeutic modality by directly targeting messenger RNA (mRNA) to modulate gene expression.[1] ASOs and small interfering RNAs (siRNAs) are at the forefront of this technology, designed to bind to specific mRNA sequences and either trigger their degradation or block their translation into protein.[2][3][4]

However, unmodified, "naked" oligonucleotides are unsuitable as therapeutic agents. They are rapidly degraded by endogenous nucleases, exhibit poor bioavailability, and their binding affinity to target RNA is often suboptimal for in vivo applications.[5][6] To overcome these hurdles, extensive medicinal chemistry efforts have focused on chemical modifications of the nucleotide building blocks.[5][7] These modifications are strategically introduced to improve stability, enhance binding to the target RNA, and optimize pharmacokinetic profiles.[5][8]

The 2'-position of the ribose sugar has emerged as a particularly fruitful site for chemical alteration.[9][10] The introduction of various functional groups at this position can dramatically influence the properties of the resulting oligonucleotide. Early efforts with simple 2'-O-alkyl groups, such as 2'-O-methyl (2'-OMe), demonstrated improved nuclease resistance and binding affinity.[7][11] This laid the groundwork for the development of "second-generation" modifications, chief among them the 2'-O-alkoxyalkyl substitutions. These groups, particularly 2'-O-methoxyethyl (2'-MOE), were a breakthrough, providing a superior combination of nuclease resistance and high binding affinity, which has become a cornerstone of many clinically successful ASO drugs.[9][12][13]

The Genesis of 2'-O-Alkoxyalkyl Modifications

The journey to 2'-O-alkoxyalkyl modifications was driven by the limitations of first-generation ASOs, which typically consisted of a full phosphorothioate (PS) backbone.[7] While the PS modification confers significant nuclease resistance, it also slightly decreases the oligonucleotide's binding affinity for its target RNA.[7]

Medicinal chemists began exploring modifications to the sugar moiety to compensate for this and further enhance stability. Initial work with a series of 2'-O-alkyl substitutions revealed a problematic trend: as the length of the alkyl chain increased (e.g., from methyl to propyl), nuclease resistance improved, but binding affinity for the RNA target decreased.[12]

The paradigm shift occurred with the introduction of 2'-O-alkoxyalkyl groups.[12][13] Researchers discovered, somewhat surprisingly, that substitutions like 2'-O-methoxyethyl (MOE) and others related to ethylene glycol broke the established trend.[13] These modifications provided a substantial increase in nuclease resistance while simultaneously enhancing binding affinity, surpassing even the high affinity of 2'-OMe modifications.[12][13] This dual benefit established the 2'-O-alkoxyalkyl class, and specifically 2'-MOE, as a premier "second-generation" modification for therapeutic oligonucleotides.[9][13]

Chemical Synthesis of 2'-O-Alkoxyalkyl Oligonucleotides

The incorporation of 2'-O-alkoxyalkyl modifications into oligonucleotides relies on the robust and automated process of solid-phase phosphoramidite chemistry.[14][15] The critical component for this process is the synthesis of the corresponding 2'-O-alkoxyalkyl nucleoside phosphoramidite building blocks.

Synthesis of 2'-O-Alkoxyalkyl Nucleoside Phosphoramidites

The general strategy involves the specific alkylation of the 2'-hydroxyl group of a protected ribonucleoside. The resulting modified nucleoside is then converted into a phosphoramidite for use in automated DNA/RNA synthesis.[13][16]

Exemplary Protocol: Synthesis of a 2'-O-Methoxyethyl (MOE) Ribonucleoside

This protocol is a generalized representation based on established methodologies.[13]

-

Protection: Start with a ribonucleoside (e.g., Uridine) where the 3'- and 5'-hydroxyl groups and any exocyclic amines on the base are protected. The 2'-hydroxyl group remains free for reaction.

-

Alkylation: The key step is the alkylation of the free 2'-hydroxyl group. This is typically achieved by treating the protected nucleoside with a strong base (e.g., Sodium Hydride) to generate the 2'-alkoxide, which then reacts with an alkylating agent like 2-methoxyethyl bromide.

-

Deprotection and Reprotection: The initial protecting groups are removed. The 5'-hydroxyl is then selectively protected with a dimethoxytrityl (DMT) group, which is essential for solid-phase synthesis.

-

Phosphitylation: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final nucleoside phosphoramidite monomer. This monomer is now ready for incorporation into an oligonucleotide via an automated synthesizer.[15][17]

Automated Oligonucleotide Synthesis

Once the required 2'-O-alkoxyalkyl phosphoramidites are synthesized, they are used in a standard solid-phase oligonucleotide synthesizer. The synthesis cycle—consisting of detritylation, coupling, capping, and oxidation—is repeated sequentially to build the desired oligonucleotide sequence on a solid support.[18]

Impact on Biophysical and Pharmacological Properties

The introduction of 2'-O-alkoxyalkyl groups profoundly alters the characteristics of an oligonucleotide, transforming it into a more effective therapeutic agent.

Nuclease Resistance

The bulky 2'-O-alkoxyalkyl substituent provides significant steric hindrance, shielding the phosphodiester backbone from attack by both endo- and exonucleases.[9][19] This dramatically increases the metabolic stability and half-life of the oligonucleotide in biological fluids and tissues.[9][20][21] Studies have demonstrated the superior stability of 2'-MOE modified oligonucleotides compared to unmodified DNA and even first-generation phosphorothioate and 2'-OMe modified oligos.[9][11][21] In vivo studies have shown that fully 2'-MOE modified oligonucleotides are completely stable with no measurable degradation over 8 hours after administration.[21]

| Modification Type | Relative Nuclease Resistance | Key Features |

| Unmodified DNA/RNA | Very Low | Rapidly degraded by nucleases.[6] |

| Phosphorothioate (PS) | High | First-generation standard, provides good stability but lowers RNA affinity.[7][8] |

| 2'-O-Methyl (2'-OMe) | High | Increases stability and affinity, but less so than 2'-MOE.[6][11] |

| 2'-O-Methoxyethyl (2'-MOE) | Very High | Provides excellent stability while significantly increasing RNA affinity.[7][9][12] |

| 2'-O-DMAOE | Very High | A newer analog with reports of even greater in vitro potency than 2'-MOE.[16] |

Binding Affinity

A key advantage of 2'-O-alkoxyalkyl modifications is the significant increase in hybridization affinity to complementary RNA targets. This is attributed to a conformational effect: the electron-withdrawing nature of the substituent biases the sugar pucker towards a 3'-endo conformation.[10][22] This pre-organizes the modified nucleotide into an A-form helical geometry, which is the native conformation of RNA-RNA and DNA-RNA duplexes. This conformational rigidity reduces the entropic penalty of hybridization, leading to a more stable duplex.

For 2'-O-MOE modifications, this translates to an increase in melting temperature (Tm) of approximately 1.7°C per modification compared to a standard DNA:RNA duplex.[7] This high affinity allows for the design of shorter, more specific oligonucleotides.

Pharmacokinetics and Toxicity Profile

Oligonucleotides modified with 2'-MOE have been shown to possess excellent pharmacokinetic properties, including favorable tissue distribution and longer half-lives.[12][20] They also exhibit reduced toxicity profiles compared to the first-generation phosphorothioate oligonucleotides, which can sometimes cause pro-inflammatory effects.[12] While systemically administered 2'-MOE ASOs do accumulate in the kidney, extensive analysis of data from numerous clinical trials found no evidence of clinically significant renal dysfunction.[12][23]

The "Gapmer" Design: Harnessing RNase H Activity

One critical mechanistic detail is that the bulky 2'-substitutions, including 2'-O-alkoxyalkyl groups, are not compatible with the activity of RNase H.[9] RNase H is a cellular enzyme that recognizes DNA:RNA heteroduplexes and cleaves the RNA strand, a primary mechanism for many ASO drugs.

To resolve this, the "gapmer" design was developed. This is a chimeric oligonucleotide structure that strategically combines different modifications to achieve the desired outcome.[2][12]

-

Central "Gap": A core region of 8-16 deoxynucleotides with a phosphorothioate backbone. This DNA "gap" is capable of forming a substrate for RNase H upon binding to the target mRNA.[2][16]

-

Flanking "Wings": The 5' and 3' ends of the oligonucleotide are composed of 2-5 nucleotides bearing the 2'-O-alkoxyalkyl modification (e.g., 2'-MOE).[8] These "wings" provide high binding affinity and protect the oligonucleotide from degradation by exonucleases.[2][13]

This elegant design allows the ASO to bind tightly and specifically to its target mRNA via the high-affinity wings, while the central gap recruits RNase H to cleave and degrade the message, resulting in potent gene silencing.[16]

Key 2'-O-Alkoxyalkyl Modifications and Clinical Significance

2'-O-Methoxyethyl (2'-MOE)

2'-MOE is the most common and well-characterized 2'-O-alkoxyalkyl modification used in therapeutic ASOs.[9] Its robust profile of high affinity, exceptional nuclease resistance, and favorable pharmacokinetics has led to its inclusion in multiple FDA-approved drugs and numerous candidates in clinical trials.[9][12]

| Approved Drug | Target | Indication |

| Mipomersen | Apolipoprotein B | Homozygous Familial Hypercholesterolemia[5] |

| Nusinersen | SMN2 pre-mRNA | Spinal Muscular Atrophy (SMA)[5] |

| Inotersen | Transthyretin (TTR) mRNA | Hereditary Transthyretin Amyloidosis |

| Volanesorsen | Apolipoprotein C-III | Familial Chylomicronemia Syndrome |

(Note: This table lists prominent examples of drugs utilizing 2'-MOE technology.)

2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] (2'-O-DMAOE)

2'-O-DMAOE is a more recent innovation in this class, developed as a potential improvement over 2'-MOE.[16] It features a terminal dimethylamino group which imparts a positive charge at physiological pH. Studies have shown that 2'-O-DMAOE-modified oligonucleotides exhibit high binding affinity and superior metabolic stability.[16] In some cellular assays, 2'-O-DMAOE gapmers have demonstrated a 2-fold greater potency in inhibiting gene expression compared to their 2'-MOE counterparts, marking them as a promising modification for future therapeutic development.[16]

Experimental Protocol: Nuclease Stability Assay

Validating the nuclease resistance of modified oligonucleotides is a fundamental experimental step. The following is a generalized protocol for assessing stability in serum.[19]

Objective: To compare the degradation rate of a 2'-O-alkoxyalkyl modified oligonucleotide against an unmodified control in the presence of serum nucleases.

Materials:

-

Purified and quantified oligonucleotides (modified and unmodified control), often 5'-radiolabeled or fluorescently labeled for detection.

-

Fetal Bovine Serum (FBS) or human serum.

-

Incubation buffer (e.g., PBS).

-

Denaturing polyacrylamide gel (e.g., 20%).

-

Gel loading buffer containing a denaturant (e.g., formamide).

-

Proteinase K.

-

Phosphorimager or fluorescence gel scanner.

-

Heating block or incubator set to 37°C.